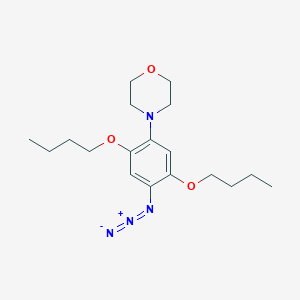
4-(4-Azido-2,5-dibutoxyphenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Azido-2,5-dibutoxyphenyl)morpholine is a chemical compound characterized by the presence of an azido group attached to a dibutoxyphenyl ring, which is further connected to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Azido-2,5-dibutoxyphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,5-dibutoxyphenyl)morpholine.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, reacts with the precursor compound under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Azido-2,5-dibutoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(4-Azido-2,5-dibutoxyphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as photo-reactive polymers and adhesives.
Mécanisme D'action
The mechanism of action of 4-(4-Azido-2,5-dibutoxyphenyl)morpholine involves the reactivity of the azido group. Upon activation (e.g., by UV light), the azido group can form highly reactive nitrene intermediates, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in various applications, such as cross-linking in polymers and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-2,5-dibutoxybenzene: Lacks the morpholine ring but shares the azido and dibutoxyphenyl groups.
4-(4-Azido-2,5-dimethoxyphenyl)morpholine: Similar structure but with methoxy groups instead of butoxy groups.
Uniqueness
4-(4-Azido-2,5-dibutoxyphenyl)morpholine is unique due to the combination of the azido group, dibutoxyphenyl ring, and morpholine ring
Propriétés
Numéro CAS |
94000-06-3 |
|---|---|
Formule moléculaire |
C18H28N4O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-(4-azido-2,5-dibutoxyphenyl)morpholine |
InChI |
InChI=1S/C18H28N4O3/c1-3-5-9-24-17-14-16(22-7-11-23-12-8-22)18(25-10-6-4-2)13-15(17)20-21-19/h13-14H,3-12H2,1-2H3 |
Clé InChI |
CXEJZJZTMBMQOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=C(C=C1N=[N+]=[N-])OCCCC)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


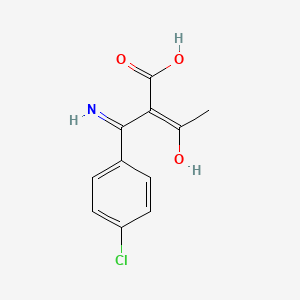
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
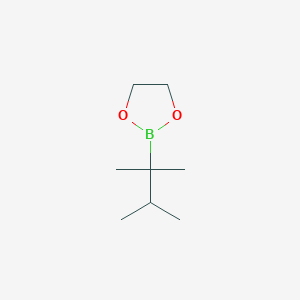
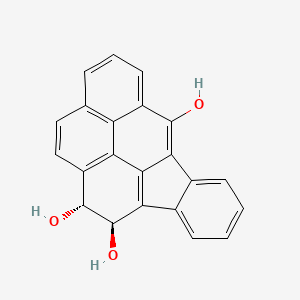
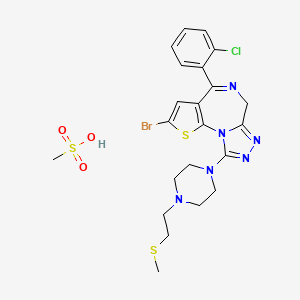
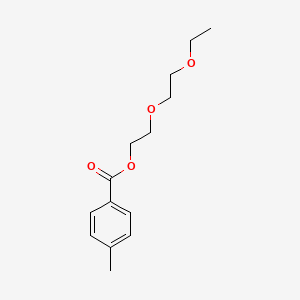

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

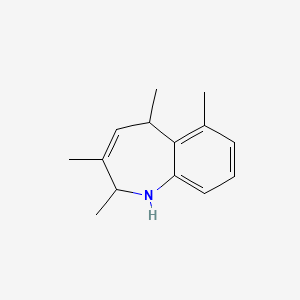
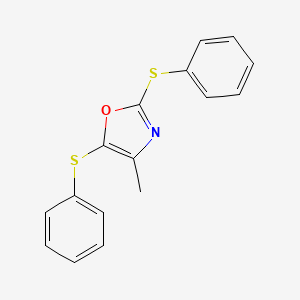
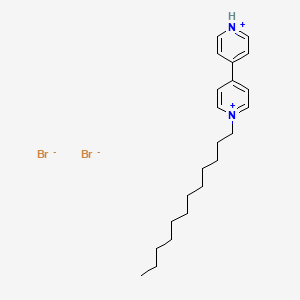
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
